2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate 2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1087788-58-6
VCID: VC5828125
InChI: InChI=1S/C9H9F3N2O2/c1-6-3-2-4-13-7(6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15)
SMILES: CC1=C(N=CC=C1)NC(=O)OCC(F)(F)F
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.178

2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate

CAS No.: 1087788-58-6

Cat. No.: VC5828125

Molecular Formula: C9H9F3N2O2

Molecular Weight: 234.178

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate - 1087788-58-6

Specification

CAS No. 1087788-58-6
Molecular Formula C9H9F3N2O2
Molecular Weight 234.178
IUPAC Name 2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate
Standard InChI InChI=1S/C9H9F3N2O2/c1-6-3-2-4-13-7(6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15)
Standard InChI Key RJCXRXWZWCLTIB-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)NC(=O)OCC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridine ring substituted with a methyl group at the 3-position and a carbamate group at the 2-position, esterified with a 2,2,2-trifluoroethyl moiety. This configuration enhances lipophilicity, as evidenced by the trifluoroethyl group’s electron-withdrawing properties, which influence both reactivity and membrane permeability. The IUPAC name, 2,2,2-trifluoroethyl N-(3-methylpyridin-2-yl)carbamate, reflects this arrangement, while its SMILES notation (CC1=C(N=CC=C1)NC(=O)OCC(F)(F)F\text{CC1=C(N=CC=C1)NC(=O)OCC(F)(F)F}) and InChIKey (RJCXRXWZWCLTIB-UHFFFAOYSA-N\text{RJCXRXWZWCLTIB-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and regulatory purposes.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1087788-58-6
Molecular FormulaC9H9F3N2O2\text{C}_9\text{H}_9\text{F}_3\text{N}_2\text{O}_2
Molecular Weight234.18 g/mol
IUPAC Name2,2,2-Trifluoroethyl N-(3-methylpyridin-2-yl)carbamate
SMILESCC1=C(N=CC=C1)NC(=O)OCC(F)(F)F
InChIKeyRJCXRXWZWCLTIB-UHFFFAOYSA-N

Solubility and Stability

While solubility data remain unreported in public databases, the compound’s stability is inferred from its synthetic handling. Carbamates generally exhibit moderate stability under acidic conditions but may hydrolyze in basic environments, releasing the parent amine and carbon dioxide . The trifluoroethyl group likely confers resistance to enzymatic degradation, a trait advantageous in prodrug design.

Synthesis and Preparation

Conventional Synthesis Route

The primary synthesis involves reacting 3-methylpyridin-2-amine with 2,2,2-trifluoroethyl chloroformate in inert solvents like dichloromethane or acetonitrile. Conducted at 0°C to room temperature, this nucleophilic acyl substitution proceeds via the amine attacking the electrophilic carbonyl of the chloroformate, displacing chloride and forming the carbamate bond. The reaction typically achieves high yields (>80%) after purification by column chromatography.

3-Methylpyridin-2-amine + ClCOOCH2CF3Carbamate + HCl\text{3-Methylpyridin-2-amine + ClCOOCH}_2\text{CF}_3 \rightarrow \text{Carbamate + HCl}

Catalyst-Free Microwave-Assisted Synthesis

Recent advancements demonstrate a solvent-free, microwave-assisted method using 3-methylpyridin-2-yl urea and 2,2,2-trifluoroethanol. Irradiated at 120°C for 1–3 hours, this approach eliminates the need for bases or catalysts, leveraging microwave energy to accelerate the reaction . The mechanism likely involves urea decomposition to isocyanate, which subsequently reacts with the alcohol. This method offers advantages in scalability and reduced byproduct formation .

Chemical Reactivity and Derivatives

Functional Group Transformations

The carbamate group undergoes characteristic reactions:

  • Hydrolysis: Under basic conditions, cleavage yields 3-methylpyridin-2-amine and trifluoroethanol.

  • Substitution: The pyridine nitrogen can participate in electrophilic aromatic substitution, enabling further functionalization.

  • Oxidation: The methyl group on the pyridine ring may oxidize to a carboxylic acid under strong oxidizing agents, though this remains unexplored for this compound.

Structural Analogues

Comparative studies with positional isomers, such as 2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate (CAS 1087798-30-8) and 2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate (CAS 1087788-71-3), reveal that substituent position critically impacts reactivity. The 3-methyl derivative exhibits enhanced steric hindrance around the carbamate group, potentially slowing hydrolysis kinetics relative to its 4- and 6-methyl counterparts .

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

As a versatile scaffold, this carbamate serves in synthesizing kinase inhibitors and antiviral agents. For example, its incorporation into quinoline derivatives has been explored for antimalarial activity .

Agrochemical Development

In agrochemistry, carbamates are precursors to herbicides and insecticides. The trifluoroethyl moiety’s metabolic resistance could prolong the activity of derived pesticides, though environmental impact studies are pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator